2,6-Dinitrobenzonitrile

Descripción general

Descripción

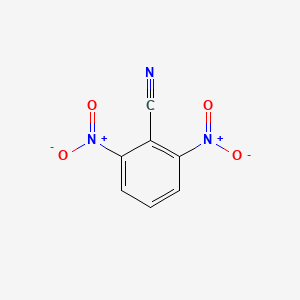

2,6-Dinitrobenzonitrile is an organic compound with the molecular formula C7H3N3O4 and a molecular weight of 193.12 g/mol . It consists of a benzene ring substituted with two nitro groups at the 2 and 6 positions and a nitrile group at the 1 position. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including the production of dyes, explosives, and pesticides .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,6-Dinitrobenzonitrile can be synthesized through several methods. One common method involves the nitration of benzonitrile using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process .

Industrial Production Methods: In industrial settings, this compound is often produced by the nitration of 2,6-dichlorobenzonitrile. This process involves the reaction of 2,6-dichlorobenzonitrile with nitric acid in the presence of a catalyst, such as sulfuric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions: 2,6-Dinitrobenzonitrile undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, and ethanol as a solvent.

Substitution: Amines or alcohols, often in the presence of a base such as sodium hydroxide.

Major Products:

Reduction: 2,6-Diaminobenzonitrile.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

2,6-Dinitrobenzonitrile serves as an important intermediate in organic synthesis. It is utilized in the production of various compounds including:

- Pharmaceuticals: It acts as a precursor for biologically active molecules.

- Agrochemicals: Used in the synthesis of herbicides and pesticides.

Biology

Research indicates that compounds with similar structures often exhibit antimicrobial properties. The nitro groups present in this compound may lead to reactive intermediates that interact with biological systems, making it a candidate for further exploration in drug development.

Industry

The compound finds applications in:

- Dyes Production: Utilized as a dye precursor.

- Explosives Manufacturing: Due to its energetic properties.

- Pesticides Development: Involved in the synthesis of agricultural chemicals .

Case Study 1: Drug Development

A study explored the synthesis of new therapeutic agents derived from this compound. The compound was used as a starting material for synthesizing novel benzonitriles that exhibited promising activity against certain bacterial strains. This research highlights its potential role in developing new antibiotics .

Case Study 2: Environmental Impact Assessment

Research on the environmental behavior of this compound assessed its persistence and toxicity. The findings indicated that while the compound is hazardous, its low solubility limits its mobility in soil, suggesting a lower risk for groundwater contamination compared to more soluble compounds .

Comparative Analysis Table

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Nitrobenzonitrile | One nitro group at position 3 | Fewer nitro groups; different reactivity |

| This compound | Two nitro groups at positions 2 and 6 | Distinct substitution pattern affecting properties |

| Benzonitrile | One cyano group only | Lacks nitro groups; simpler reactivity |

| 4-Nitrophenylacetonitrile | Nitro group at position 4 | Different functional group; varied applications |

Safety Considerations

Handling this compound requires precautions due to its hazardous nature:

Mecanismo De Acción

The mechanism of action of 2,6-Dinitrobenzonitrile primarily involves its ability to undergo reduction and substitution reactions. The nitro groups can be reduced to amino groups, which can then participate in further chemical reactions. The nitrile group can also undergo nucleophilic substitution, leading to the formation of various substituted benzonitriles .

Comparación Con Compuestos Similares

2,6-Dichlorobenzonitrile: Similar in structure but with chlorine atoms instead of nitro groups.

2,4-Dinitrobenzonitrile: Similar but with nitro groups at the 2 and 4 positions.

2,6-Diaminobenzonitrile: The reduced form of 2,6-Dinitrobenzonitrile with amino groups instead of nitro groups.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both nitro and nitrile groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Actividad Biológica

2,6-Dinitrobenzonitrile (CAS No. 35213-00-4) is a nitroaromatic compound with significant biological activity, particularly in the context of toxicity and potential therapeutic applications. This article provides a detailed examination of its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 193.118 g/mol

- IUPAC Name : this compound

- SMILES : C1=CC(=C(C(=C1)N+[O-])C#N)N+[O-]

Biological Activity Overview

The biological activity of this compound is primarily characterized by its toxicity to various biological systems. The compound exhibits multiple mechanisms of action that contribute to its toxicological profile.

Toxicity Mechanisms

- Electrophilic Reactivity : Nitroaromatic compounds like this compound can act as electrophiles, leading to covalent bonding with cellular macromolecules such as proteins and nucleic acids. This reactivity can disrupt normal cellular functions and lead to cell death .

- Oxidative Stress : The reduction of the nitro group can generate reactive oxygen species (ROS), contributing to oxidative stress within cells. This process is linked to the formation of superoxide anions and hydrogen peroxide, which can damage cellular components .

- Redox Cycling : The nitro group can undergo redox cycling, where it alternates between reduced and oxidized states, generating further ROS and exacerbating cellular damage .

QSAR Analysis

A quantitative structure-activity relationship (QSAR) analysis highlighted the toxicity of various nitroaromatic compounds, including this compound. The study demonstrated that structural factors such as hydrophobicity and electrophilic reactivity are critical in predicting the toxicity of these compounds in model organisms like Tetrahymena pyriformis .

Antitumor Potential

Research has explored the potential of nitroaniline derivatives as antitumor agents, with some studies suggesting that compounds similar to this compound could be converted into active forms by bacterial nitroreductases. This conversion may enhance their therapeutic efficacy against cancer cells .

Comparative Toxicity Data

A comparative analysis of various nitroaromatic compounds revealed that this compound exhibits significant toxicity levels. The following table summarizes the toxicity rankings based on QSAR models:

| Compound | Toxicity Level |

|---|---|

| This compound | High |

| 2,4-Dinitrophenol | Moderate |

| 3-Nitroacetophenone | Low |

Propiedades

IUPAC Name |

2,6-dinitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3O4/c8-4-5-6(9(11)12)2-1-3-7(5)10(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYDGHQSJZAFMLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80188714 | |

| Record name | Dinitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35213-00-4 | |

| Record name | Dinitrobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035213004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dinitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80188714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the structural characteristics of 2,6-Dinitrobenzonitrile?

A1: this compound crystallizes in an orthorhombic crystal system with the space group Pbcn. Its unit cell dimensions are a = 13.081(6) Å, b = 9.027(4) Å, and c = 6.545(3) Å at 297 K []. The molecule exhibits intermolecular C–H⋯O and C–H⋯N hydrogen bonds, contributing to its packing arrangement within the crystal lattice [].

Q2: Are there any notable intramolecular interactions within the this compound molecule?

A2: While this compound doesn't exhibit the same short contact distances seen in its isomers like 6-methyl-2-nitrobenzonitrile or 5-chloro-2-nitrobenzonitrile, its molecular packing is influenced by hydrogen bonding. Specifically, two C–H⋯O hydrogen bonds and one C–H⋯N hydrogen bond contribute to the formation of molecular sheets within the crystal structure [].

Q3: How does the presence of nitro groups affect the properties of aromatic compounds like this compound?

A3: Nitro groups are strong electron-withdrawing groups, significantly impacting the electronic properties of aromatic compounds. In the context of organic solar cells, incorporating nitro groups into tris-thiophene derivatives, such as 4-[35-(4-aminophenyl)[12,22:25,32-terthiophen]-15-yl]-2,6-dinitrobenzonitrile (C2,5B4TA), influences their electrochemical behavior and photovoltaic performance compared to their non-nitrated counterparts []. This effect arises from the nitro group's ability to modify the frontier molecular orbitals, impacting electron transfer processes relevant to photovoltaic applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.